5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid
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Overview
Description
5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of 3-methyl-1,2-thiazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid ethyl ester
- 5-Chloro-3-methyl-1,2-thiazole-4-carboxamide
- This compound methyl ester
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCNDQRCYHJSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494889 |
Source
|
Record name | 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22131-56-2 |
Source
|
Record name | 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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